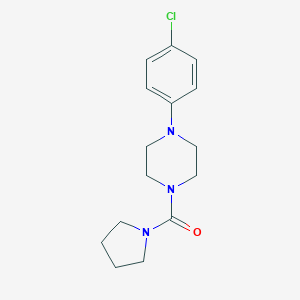
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, commonly known as DCTB, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are found throughout the body, especially in the brain. DCTB has gained popularity among researchers due to its potential applications in scientific research.
Wirkmechanismus
DCTB exerts its effects by binding to and activating the cannabinoid receptors. This leads to the activation of various signaling pathways that are involved in the regulation of various physiological processes, including pain perception, appetite, mood, and memory.
Biochemical and Physiological Effects:
DCTB has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to be a potent analgesic, anti-inflammatory, and antiemetic agent. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCTB in scientific research is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using DCTB is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving DCTB. One area of interest is the development of novel drugs that target the cannabinoid receptors for the treatment of various diseases. Another area of interest is the study of the role of the cannabinoid receptors in the regulation of immune function and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCTB and its potential applications in scientific research.
Synthesemethoden
DCTB can be synthesized using a multi-step process that involves the reaction of 3,5-dichloroaniline with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is then purified using chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
DCTB has been used extensively in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been shown to be a potent agonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids. DCTB has also been used to study the CB2 receptor, which is found primarily in immune cells and is involved in the regulation of inflammation and immune function.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c1-9(21-12(4)10(2)11(3)20-21)5-16(22)19-15-7-13(17)6-14(18)8-15/h6-9H,5H2,1-4H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEBCMZPPDSZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

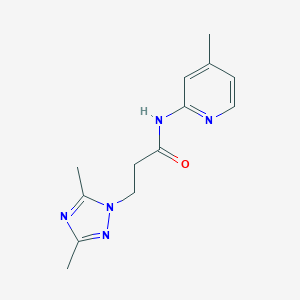

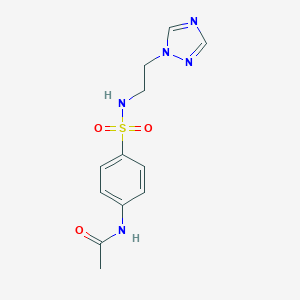
![4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500294.png)
![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B500295.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500296.png)
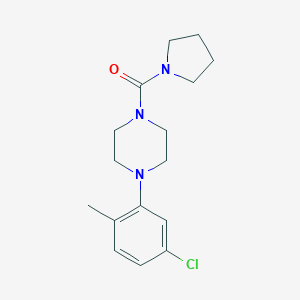

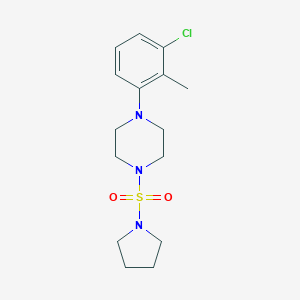

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-furamide](/img/structure/B500303.png)

